molecular formula C17H17NO3 B2766264 N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 314766-89-7

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2766264
M. Wt: 283.327
InChI Key: QEKLZEKJMJQYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide, also known as N-acetyl-4-methoxyphenylacetamide (AMPA), is an organic compound that is widely used in scientific research and laboratory experiments. It is a synthetic compound, consisting of an acetyl group linked to a phenyl ring and a methoxyphenyl ring, and has been studied for its potential applications in many fields. AMPA has been used to study the biochemical and physiological effects of various drugs, and its mechanism of action has been studied in detail.

Scientific Research Applications

Pharmacological Applications and Toxicology

Metabolism and Genetic Differences in Drug Efficacy Research on compounds like acetaminophen (a well-known analgesic and antipyretic) has revealed significant insights into how genetic differences among individuals and ethnic groups can influence drug metabolism, efficacy, and the risk of toxicity. Studies have identified various metabolic pathways, including glucuronidation and oxidation, and linked these to pharmacogenetic profiles that may affect susceptibility to adverse effects or therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).

Environmental Protection and Drug Elimination Research has also explored the environmental impact of pharmaceuticals, including their presence in water and the effectiveness of adsorption technologies in removing drugs like acetaminophen from water. This is crucial for preventing environmental pollution and ensuring water safety. Advances in adsorbent materials, such as ZnAl/biochar, have shown high potential for removing contaminants from water, addressing both environmental and public health concerns (C. Igwegbe et al., 2021).

Mechanisms of Action in Drug Efficacy

Analgesic Effects and Mechanisms The analgesic mechanisms of acetaminophen, a compound related to "N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide," have been extensively studied. Research indicates that metabolization to N-acylphenolamine (AM404) and action on specific receptors in the brain and spinal cord are key to its analgesic effects. This provides a basis for understanding how similar compounds might act and suggests avenues for developing new analgesics with improved efficacy and safety profiles (N. Ohashi & T. Kohno, 2020).

Environmental and Health Safety

Degradation and Toxicity The degradation of pharmaceuticals, including acetaminophen, in the environment and the formation of toxic by-products is a growing concern. Studies focus on understanding the degradation pathways, the resulting by-products, and their biotoxicity. This research is critical for developing strategies to mitigate environmental exposure and potential health risks associated with pharmaceutical pollutants (Mohammad Qutob et al., 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLZEKJMJQYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide

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